molecular formula C22H24N4O3 B11279246 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one

Cat. No.: B11279246
M. Wt: 392.5 g/mol
InChI Key: LGDTXTCPWOUAPQ-UHFFFAOYSA-N
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Description

1-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one is a synthetic compound of significant interest in preclinical neuropharmacological research, primarily investigated for its potential as a serotonergic modulator. Its molecular structure is designed to interact with specific serotonin receptor subtypes. The compound features a quinoxalinone core linked to a methoxyphenylpiperazine moiety, a structural motif commonly associated with high affinity for the 5-HT 1A receptor [https://pubmed.ncbi.nlm.nih.gov/10884545/]. Research applications for this compound are centered on elucidating the complex role of serotonin signaling in the central nervous system. It serves as a valuable pharmacological tool for studying receptor function in models of anxiety [https://www.nimh.nih.gov/health/topics/anxiety-disorders], depression [https://www.nimh.nih.gov/health/topics/depression], and related neuropsychiatric conditions. By modulating 5-HT 1A and potentially other receptor pathways, this reagent helps researchers map neurotransmitter pathways and validate novel targets for therapeutic intervention. Its primary research value lies in its utility for in vitro binding assays and functional studies to characterize receptor affinity and efficacy, as well as in vivo behavioral experiments to observe phenotypic changes in animal models.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

1-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C22H24N4O3/c1-16-22(28)26(20-9-4-3-8-19(20)23-16)15-21(27)25-12-10-24(11-13-25)17-6-5-7-18(14-17)29-2/h3-9,14H,10-13,15H2,1-2H3

InChI Key

LGDTXTCPWOUAPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Buchwald–Hartwig Amination

A palladium-catalyzed coupling between 4-chloroquinoxaline and 4-(3-methoxyphenyl)piperazine has been reported, though this method requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, coupling under microwave conditions at 100°C achieves 80% yield in 30 minutes .

Chemical Reactions Analysis

Formation of the Quinoxaline Core

The synthesis begins with the construction of the 3-methylquinoxalin-2(1H)-one scaffold. This is typically achieved through the condensation of o-phenylenediamine with a ketone, such as sodium pyruvate or ethyl pyruvate, under reflux conditions.

Key Reaction :

o-phenylenediamine+Sodium pyruvateRefux, solvent3-methylquinoxalin-2(1H)-one\text{o-phenylenediamine} + \text{Sodium pyruvate} \xrightarrow{\text{Refux, solvent}} \text{3-methylquinoxalin-2(1H)-one}

Mechanism : The reaction involves nucleophilic attack by the diamine on the carbonyl group of the ketone, followed by cyclization to form the quinoxaline ring .

Activation of the Quinoxaline Core

To introduce substituents at the 2-position, the hydroxyl group in 3-methylquinoxalin-2(1H)-one is replaced via chlorination. This step converts the hydroxyl group into a better leaving group (chloride) to enable subsequent nucleophilic substitution.

Key Reaction :

3-methylquinoxalin-2(1H)-one+POCl3Refux2-chloro-3-methylquinoxaline\text{3-methylquinoxalin-2(1H)-one} + \text{POCl}_3 \xrightarrow{\text{Refux}} \text{2-chloro-3-methylquinoxaline}

Mechanism : Phosphorus oxychloride (POCl₃) acts as a chlorinating agent, replacing the hydroxyl group with a chloride via a nucleophilic substitution mechanism .

Functional Group Transformations

The methoxyphenyl substituent on the piperazine is introduced during the synthesis of the piperazine precursor. Piperazine derivatives are typically prepared via alkylation or acylation reactions, followed by substitution of the methoxyphenyl group .

Characterization and Validation

The synthesized compound is characterized using analytical techniques:

  • IR spectroscopy : Confirms the presence of carbonyl (C=O) and aromatic (C=C) bonds.

  • NMR spectroscopy : Provides structural confirmation, including the singlet for the methyl group (~δ 2.49 ppm) and aromatic signals .

  • Mass spectrometry : Validates the molecular formula (C₂₃H₂₄N₄O₃).

Comparison of Reaction Steps

Reaction StepReagents/ConditionsYieldKey Observations
Quinoxaline core formationSodium pyruvate, reflux~60% Cyclization forms the quinoxaline scaffold
ChlorinationPOCl₃, reflux~60% Hydroxyl → chloride substitution
Piperazine substitutionBase (e.g., NaOH), solventNot reportedRegioselectivity critical for stability

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The combination of the quinoxaline core and piperazine moiety enhances pharmacological activity, particularly in targeting biological receptors .

  • Synthetic Challenges : Controlling substitution regioselectivity and minimizing side reactions (e.g., hydrolysis of the oxoethyl group) are critical .

  • Functional Group Reactivity : The methoxyphenyl group improves lipophilicity, potentially enhancing membrane permeability and bioavailability.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one exhibit significant anticancer properties. For instance, analogs of quinoxaline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some quinoxaline derivatives target specific proteins involved in cancer cell signaling pathways, leading to apoptosis in malignant cells.
  • In vitro Studies : Research has demonstrated that these compounds can effectively reduce the viability of various cancer cell lines, including breast (MDA-MB-231) and lung cancer cells, through assays such as MTT and colony formation tests .

Neuropharmacological Effects

The compound's piperazine component suggests potential neuropharmacological applications. Piperazine derivatives are known for their activity on neurotransmitter systems, particularly serotonin and dopamine receptors:

  • Anxiolytic and Antidepressant Effects : Some studies suggest that related compounds may exhibit anxiolytic and antidepressant effects by modulating serotonin receptors .
  • Cognitive Enhancement : There is emerging evidence that these compounds may enhance cognitive function through their action on cholinergic systems.

Other Biological Activities

Beyond anticancer and neuropharmacological effects, this compound may possess additional biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives in various therapeutic contexts:

StudyFindings
Dhokale et al. (2020)Identified novel quinazolinone analogues with significant anticancer activity against MDA-MB-231 cells .
PMC6854567 (2019)Reported the synthesis of methyl derivatives of quinoxaline with notable anticancer properties .
ChemDiv Screening LibrariesThe compound is included in libraries targeting human proteases and phenotypic screening, indicating its relevance in drug discovery .

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinoxaline vs. Quinazoline Derivatives
  • 6,7-Dimethoxy-3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one (): This analog replaces the quinoxalin-2(1H)-one core with a quinazolin-4(3H)-one system. The quinazoline core introduces additional methoxy groups at positions 6 and 7, which may enhance electron density and influence binding to aromatic receptors. Such modifications can alter metabolic stability and solubility compared to the target compound .
Pyrimidine-Fused Derivatives
  • 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one (): This compound integrates a pyrimidinone ring fused to the quinoxaline core. In contrast, the target compound’s simpler 3-methyl group may favor synthetic accessibility .

Substituent Variations on the Piperazine Moiety

3-Methoxyphenyl vs. Fluoropyridinyl Groups
  • 3-Ethyl-7-((4-(6-fluoro-4-methylpyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one (): Replacing the 3-methoxyphenyl group with a 6-fluoro-4-methylpyridinyl substituent introduces electronegative fluorine and a methyl group. This modification could enhance interactions with hydrophobic enzyme pockets or nucleic acids, as seen in antiviral agents like letermovir (). The target compound’s 3-methoxyphenyl group may instead favor π-π stacking with aromatic residues in protein targets .
Benzhydrylpiperazine Derivatives
  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (): These derivatives feature a benzhydryl group on piperazine, linked via sulfonamide bridges. The target compound’s 3-methoxyphenyl group balances steric effects and electronic properties for optimized receptor binding .

Linker Modifications

Oxoethyl vs. Methylene Linkers
  • 3-Ethyl-7-((4-(6-fluoropyridin-3-yl)piperazin-1-yl)methyl)quinoxalin-2(1H)-one (): Replacing the oxoethyl linker with a methylene group removes the ketone functionality, reducing hydrogen-bonding capacity. The target compound’s oxoethyl group could facilitate interactions with serine or threonine residues in enzymes .

Biological Activity

The compound 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one , also referred to as F796-0212, is a novel quinoxaline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C24H25N5O3
  • Molecular Weight : 431.49 g/mol
  • LogP : 2.280 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -2.85 (suggesting low solubility in water) .

Synthesis

The synthesis of quinoxaline derivatives typically involves multi-step processes that can include various chemical reactions such as cyclization and functional group modifications. Recent methodologies have focused on eco-friendly catalysts and sustainable practices to enhance yield and reduce environmental impact .

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Antiviral Activity

Quinoxaline derivatives have also been evaluated for antiviral properties. A related compound demonstrated inhibition against HIV-1 with an EC50 value of 0.15 µg/mL, showcasing the potential of these compounds in antiviral drug development .

Anticancer Activity

The anticancer potential of quinoxaline derivatives is notable. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 1.9 to 3.23 µg/mL . These findings suggest a promising avenue for developing novel anticancer agents.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various quinoxaline derivatives, including F796-0212. The compound exhibited a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against resistant strains of bacteria .

Study 2: Anticancer Screening

In another investigation, F796-0212 was tested against multiple cancer cell lines. The results indicated a selective cytotoxicity profile, with the compound demonstrating higher efficacy against malignant cells compared to normal fibroblasts, reinforcing its therapeutic potential .

The biological activities of quinoxaline derivatives are believed to be mediated through several mechanisms:

  • Inhibition of DNA/RNA synthesis : Many quinoxaline compounds interfere with nucleic acid synthesis, which is crucial for microbial and cancer cell proliferation.
  • Modulation of signaling pathways : Some studies suggest that these compounds may influence various signaling pathways involved in cell survival and apoptosis .

Q & A

Q. What are the common synthetic routes for 1-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one?

Methodological Answer:

  • Key Steps :

Piperazine-Quinoxaline Coupling : React 3-methylquinoxalin-2(1H)-one with 2-chloroacetyl chloride to introduce the oxoethyl group.

Nucleophilic Substitution : Substitute the chlorine atom with 4-(3-methoxyphenyl)piperazine under reflux in anhydrous THF or DMF, using a base like triethylamine to neutralize HCl byproducts .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol yields the pure compound.

  • Validation : Confirm reaction completion via TLC and intermediate characterization by 1H^1H-NMR .

Q. How is the structural conformation of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the quinoxaline and piperazine moieties. Triclinic space group P1P1 with unit cell parameters a=8.9168A˚,b=10.7106A˚,c=13.5147A˚a = 8.9168 \, \text{Å}, \, b = 10.7106 \, \text{Å}, \, c = 13.5147 \, \text{Å} is typical for related analogs .
  • Spectroscopy : 1H^1H-NMR (DMSO-d6d_6) shows peaks for methoxy protons (~δ 3.75 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/zm/z 406.1885 (calculated for C₂₂H₂₃N₄O₃⁺) .

Q. What pharmacological targets are hypothesized for this compound?

Methodological Answer:

  • Receptor Profiling : Screen against serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors using radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT₂A). Piperazine derivatives often exhibit affinity for these targets .
  • In Vitro Functional Assays : Measure cAMP modulation in HEK-293 cells transfected with target receptors to assess agonism/antagonism .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps (e.g., piperazine substitution energy barriers). Software like Gaussian or ORCA is standard .
  • Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yield. Polar aprotic solvents (DMF, DMSO) typically enhance nucleophilic substitution .
  • Validation : Compare computed activation energies (~25–30 kcal/mol) with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies are effective for impurity profiling and stability testing?

Methodological Answer:

  • HPLC-MS Analysis : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities. Common byproducts include unreacted 3-methylquinoxalinone (retention time ~4.2 min) and de-methylated analogs .
  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48 hours. Monitor degradation via peak area changes in HPLC .
  • Reference Standards : Synthesize and characterize impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for quantification .

Q. How can metabolic pathways and pharmacokinetics be studied for this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and NADPH cofactor. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methoxy group) and phase II conjugates (glucuronidation) .
  • Plasma Stability : Measure half-life in plasma (37°C) via LC-UV. Piperazine derivatives often show moderate stability (~2–4 hours) due to esterase activity .
  • Caco-2 Permeability : Assess intestinal absorption using a monolayer model. A Papp value >1 × 10⁻⁶ cm/s suggests high permeability .

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